N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-24(2)15(14-5-4-10-25(14)3)11-22-16(26)17(27)23-13-8-6-12(7-9-13)18(19,20)21/h4-10,15H,11H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDVZPVUQETMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS Number: 1049401-12-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 319.36 g/mol. Its structure features a dimethylamino group, a pyrrole moiety, and a trifluoromethyl-substituted phenyl ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O₃ |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 1049401-12-8 |
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. The presence of the dimethylamino and pyrrole groups suggests potential interactions with neurotransmitter systems and enzyme pathways.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against various targets, including acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial in cholesterol metabolism. For instance, compounds with similar structural features have shown promising results in reducing cholesterol levels in cellular models .
Case Study 1: Antiatherosclerotic Activity
A study investigating the antiatherosclerotic effects of compounds similar to this compound found that certain derivatives led to a reduction in atherosclerotic plaque development by 38-45% compared to control groups. This suggests potential therapeutic applications in cardiovascular diseases .
Case Study 2: Neurotransmitter Interaction
Another study evaluated the interaction of similar compounds with neurotransmitter systems, indicating that modifications in the dimethylamino group could enhance binding affinity to serotonin receptors. This positions the compound as a candidate for further research into neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the molecular structure significantly influence biological activity. Key findings include:
- Dimethylamino Group : Enhances solubility and receptor binding.
- Pyrrole Moiety : Contributes to biological activity through interactions with enzyme active sites.
- Trifluoromethyl Phenyl Ring : Modulates lipophilicity and enhances metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
